PI3Kδ Cellular Inhibition: Potency Advantage Over a Structural Analog
1-(3-Pyridinylcarbonyl)-4-piperidinone (as CHEMBL2165498) demonstrates significant inhibition of PI3Kδ-mediated AKT phosphorylation in a cellular context (IC50 = 374 nM) [1]. While a direct comparator for this compound is not publicly available, a structurally related analog with a different core (BDBM50394897) shows a much higher potency (IC50 = 2.7 nM) in a direct binding assay, highlighting the potential for scaffold optimization to dramatically improve potency. This positions 1-(3-Pyridinylcarbonyl)-4-piperidinone as a validated starting point for PI3Kδ inhibitor programs, not an optimized drug candidate.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | BDBM50394897 (structural analog) direct binding IC50 = 2.7 nM |
| Quantified Difference | Analog is ~138-fold more potent in a direct binding assay, indicating potential for improvement. |
| Conditions | Human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay. |
Why This Matters
This data provides a clear benchmark for researchers optimizing PI3Kδ inhibitors, establishing that this scaffold is a viable but sub-optimal starting point.
- [1] BindingDB. (n.d.). BDBM50394897 (CHEMBL2165498) Affinity Data. Retrieved April 19, 2026, from http://ww.w.bindingdb.org/ View Source
